molecular formula C6H6N4O4 B590269 2,4-Dinitrophenylhydrazine-d3 CAS No. 259824-49-2

2,4-Dinitrophenylhydrazine-d3

Cat. No.: B590269
CAS No.: 259824-49-2
M. Wt: 201.156
InChI Key: HORQAOAYAYGIBM-CBYSEHNBSA-N
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Description

2,4-Dinitrophenylhydrazine-d3 is a novel isotope-labelled dinitrophenylhydrazines (DNPHs) and methods for their use in detecting and/or quantifying carbonyl groups in proteins and other analytes . It is a red to orange solid and is a substituted hydrazine . The solid is relatively sensitive to shock and friction, and for this reason, it is usually handled as a wet powder .


Synthesis Analysis

2,4-Dinitrophenylhydrazine can be prepared by the reaction of hydrazine sulfate with 2,4-dinitrochlorobenzene . During the derivatization, an excess amount of DNPH is added to a sample and a large part of it remains unreacted . Injecting this residual DNPH into an analytical instrument may lead to some negative effects such as a damaged LC column, or a clogged sampling cone, probably resulting in an impaired detection sensitivity .


Molecular Structure Analysis

The molecular formula of 2,4-Dinitrophenylhydrazine is C6H6N4O4 . It has an average mass of 198.136 Da and a Monoisotopic mass of 198.038910 Da . The intra- and intermolecular hydrogen bonds in DNPH have been investigated by vibrational spectroscopic analysis .


Chemical Reactions Analysis

2,4-Dinitrophenylhydrazine reacts with aldehydes and ketones to form a hydrazone . This reaction is overall a condensation reaction as two molecules join together with the loss of water . A positive test is signaled by the formation of a yellow, orange, or red precipitate of the dinitrophenylhydrazone .


Physical and Chemical Properties Analysis

2,4-Dinitrophenylhydrazine is a red to orange solid . It has a molar mass of 198.14 g/mol . It is slightly soluble in water . The solid is relatively sensitive to shock and friction .

Mechanism of Action

The mechanism of action is a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .

Safety and Hazards

2,4-Dinitrophenylhydrazine is flammable and possibly carcinogenic . It may be harmful if swallowed, inhaled, or absorbed through the skin . It may cause eye, skin, and respiratory tract irritation . It is advised to avoid contact with skin and eyes, avoid breathing vapors or mists, and keep away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Properties

IUPAC Name

(2,3,5-trideuterio-4,6-dinitrophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O4/c7-8-5-2-1-4(9(11)12)3-6(5)10(13)14/h1-3,8H,7H2/i1D,2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORQAOAYAYGIBM-CBYSEHNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NN)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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